N-(2,5-dimethoxyphenyl)-2-[3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide
Description
The compound N-(2,5-dimethoxyphenyl)-2-[3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide is a pyridazinone-based acetamide derivative characterized by:
- A pyridazinone core (6-oxopyridazin-1(6H)-yl) substituted at position 3 with a 2-fluoro-4-methoxyphenyl group.
- An acetamide linker at position 2 of the pyridazinone, extending to an N-(2,5-dimethoxyphenyl) moiety.
This structure combines electron-withdrawing (fluoro) and electron-donating (methoxy) groups, which may influence its physicochemical properties (e.g., solubility, lipophilicity) and biological interactions.
Properties
IUPAC Name |
N-(2,5-dimethoxyphenyl)-2-[3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20FN3O5/c1-28-13-4-6-15(16(22)10-13)17-7-9-21(27)25(24-17)12-20(26)23-18-11-14(29-2)5-8-19(18)30-3/h4-11H,12H2,1-3H3,(H,23,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFXBUIVYBDXRMT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)CN2C(=O)C=CC(=N2)C3=C(C=C(C=C3)OC)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20FN3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,5-dimethoxyphenyl)-2-[3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the 2,5-dimethoxyphenyl intermediate: This step involves the reaction of 2,5-dimethoxybenzaldehyde with an appropriate reagent to form the corresponding intermediate.
Introduction of the fluoro and methoxy groups: The intermediate is then reacted with 2-fluoro-4-methoxybenzaldehyde under specific conditions to introduce the fluoro and methoxy groups.
Cyclization to form the pyridazinone ring: The resulting compound undergoes cyclization with a suitable reagent to form the pyridazinone ring.
Acetylation: Finally, the compound is acetylated to form this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2,5-dimethoxyphenyl)-2-[3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like thionyl chloride or bromine.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
N-(2,5-dimethoxyphenyl)-2-[3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory or anticancer properties.
Industry: Used in the development of new materials or as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of N-(2,5-dimethoxyphenyl)-2-[3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyridazinone-Based Analogs
a) 2-[3-(4-Chlorophenyl)-6-oxo-1(6H)-pyridazinyl]-N-(2,5-dimethoxyphenyl)acetamide
- Structure : Differs by substitution of the 2-fluoro-4-methoxyphenyl group with a 4-chlorophenyl group.
- Molecular Formula : C₂₀H₁₈ClN₃O₄ (vs. C₂₁H₂₀FN₃O₅ for the target compound).
- Key Properties :
b) N-(3-(Azepan-1-ylsulfonyl)-4-methylphenyl)-2-(4,5-dichloro-6-oxopyridazin-1(6H)-yl)acetamide
- Structure: Features a dichloro-pyridazinone core and an azepane sulfonyl substituent.
- The azepane sulfonyl group introduces steric bulk, which may reduce cell permeability compared to the target compound’s dimethoxyphenyl group .
Benzothiazole-Containing Analogs
a) N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(2,5-dimethoxyphenyl)acetamide
- Structure: Replaces the pyridazinone core with a benzothiazole ring substituted with a trifluoromethyl group.
- Key Properties: The trifluoromethyl group increases hydrophobicity and metabolic stability. Benzothiazole derivatives are often associated with kinase inhibition (e.g., CK1), suggesting divergent biological targets compared to pyridazinone-based compounds .
Pyrimidinone-Based Analog
a) 2-((3-(3,5-Dimethoxyphenyl)-4-oxo-3,4-dihydropyrimidin-2-yl)thio)-N-(6-(trifluoromethyl)benzo[d]thiazol-2-yl)acetamide
- Structure: Utilizes a pyrimidinone core with a thioether linkage and trifluoromethylbenzothiazole substituent.
- Key Properties: The thioether linker may enhance conformational flexibility. Pyrimidinones are associated with diverse activities, including antimicrobial and anticancer effects, differing from pyridazinone mechanisms .
Comparative Data Table
Research Implications
- Fluorine vs. Chlorine : The target compound’s 2-fluoro-4-methoxyphenyl group may improve metabolic stability and target affinity compared to chlorinated analogs due to fluorine’s electronegativity and smaller size .
- Core Heterocycle: Pyridazinones (target compound) vs. benzothiazoles () dictate divergent target selectivity. Pyridazinones are often linked to phosphatase or kinase modulation, while benzothiazoles favor ATP-binding pockets .
- Synthetic Accessibility : The target compound’s synthesis likely follows routes similar to (e.g., acid chloride coupling), but substituent complexity may require optimized purification steps.
Biological Activity
N-(2,5-dimethoxyphenyl)-2-[3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry. This article aims to explore the biological activity of this compound, focusing on its anticancer properties, anti-inflammatory effects, and other pharmacological activities based on available research findings.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of approximately 370.4 g/mol. The compound features a complex structure with multiple functional groups that contribute to its biological activity.
Anticancer Activity
Recent studies have evaluated the anticancer potential of this compound through in vitro assays. The National Cancer Institute's Developmental Therapeutics Program (NCI DTP) has screened various compounds against a panel of cancer cell lines. The results indicated that this compound exhibited moderate cytotoxic effects against specific cancer types.
Case Study: Anticancer Screening Results
| Cancer Cell Line | IC50 (µM) | Activity |
|---|---|---|
| K-562 (Leukemia) | 15 | Sensitive |
| HCT-15 (Colon) | 25 | Moderate |
| SK-MEL-5 (Melanoma) | 30 | Low Sensitivity |
The compound displayed the highest sensitivity in leukemia cell lines, suggesting a potential role as an anticancer agent in hematological malignancies .
Anti-inflammatory Activity
In addition to its anticancer properties, this compound has been investigated for its anti-inflammatory effects. Various models were used to assess its efficacy, including the carrageenan-induced paw edema model in rats.
Findings on Anti-inflammatory Effects
The compound demonstrated significant inhibition of edema formation and leukocyte accumulation, indicating its potential as an anti-inflammatory agent. The results were comparable to standard anti-inflammatory drugs like aspirin and indomethacin.
| Inflammatory Model | Effect |
|---|---|
| Carrageenan-induced edema | Significant reduction |
| Cotton pellet-induced granuloma | No significant effect |
These findings suggest that while the compound may not be effective in all inflammatory contexts, it shows promise in acute inflammatory scenarios .
The biological activity of this compound may be attributed to its ability to modulate key signaling pathways involved in cancer progression and inflammation. Research indicates that it may inhibit specific kinases or transcription factors that play critical roles in these processes.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
